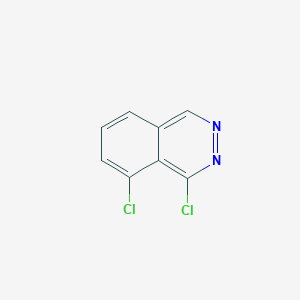

1,8-Dichloro-phthalazine

Description

Contextualization of Phthalazine (B143731) Heterocycles in Synthetic Organic Chemistry

Phthalazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest within the field of synthetic organic chemistry. researchgate.netosf.io As isomeric forms of benzodiazines, these bicyclic aromatic compounds, featuring a benzene (B151609) ring fused to a pyridazine (B1198779) ring, serve as crucial scaffolds and building blocks for the synthesis of more complex molecular architectures. researchgate.netresearchgate.net Their unique structural and electronic properties make them valuable pharmacophores in medicinal chemistry, leading to the development of new molecules with potential therapeutic applications. researchgate.netnih.gov

The chemistry of phthalazine derivatives is a subject of growing interest because many of these compounds have demonstrated a wide array of chemotherapeutic and biological activities. osf.ioresearchgate.net Researchers have explored their potential as antiallergic, antidiabetic, vasorelaxant, and phosphodiesterase (PDE) inhibitor agents. researchgate.net Furthermore, they have been investigated as inhibitors of the vascular endothelial growth factor (VEGF) receptor, tyrosine kinase inhibitors, and for activities such as antiasthmatic and herbicidal properties. researchgate.net The versatility of the phthalazine core allows for extensive functionalization, enabling chemists to modulate the biological and physical properties of the resulting molecules to achieve desired outcomes. nih.gov

Various synthetic strategies have been developed to access the phthalazine framework. A common and foundational method involves the condensation reaction of hydrazine (B178648) or its derivatives with dicarbonyl compounds like phthalic anhydrides, phthalimides, or 2-acylbenzoic acids. longdom.orglongdom.org For instance, the reaction of phthalic anhydrides with hydrazine hydrate (B1144303) is a frequently employed route to produce phthalazinone derivatives, which can then be further modified. longdom.org Multi-component reactions have also emerged as powerful, efficient, and eco-friendly methods for constructing complex phthalazine-containing systems, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. researchgate.netchemrevlett.com This synthetic accessibility makes phthalazines an attractive starting point for creating diverse chemical libraries for drug discovery and material science. nih.govresearchgate.net

Significance of Dichlorophthalazines as Versatile Chemical Intermediates and Scaffolds in Research

Among the various substituted phthalazines, dichlorophthalazines, such as 1,4-dichlorophthalazine (B42487) and its isomers like 1,8-dichloro-phthalazine, are particularly significant as highly versatile chemical intermediates. nih.govechemi.comgoogle.com The presence of chlorine atoms on the phthalazine core dramatically enhances its reactivity towards nucleophilic substitution, making these compounds powerful precursors for a wide range of derivatives. nih.govjcsp.org.pk The chlorine atoms act as excellent leaving groups, allowing for the facile introduction of various functional groups, including amines, alcohols, and thiols. nih.govnih.gov

The synthesis of 1,4-dichlorophthalazine, an important pharmaceutical intermediate, is often achieved by treating phthalazin-1,4-dione with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govgoogle.com This key intermediate serves as a launchpad for creating libraries of 1,4-disubstituted phthalazine derivatives. nih.gov For example, researchers have demonstrated the sequential displacement of the chlorine atoms to synthesize compounds with potential anticancer activities. nih.govnih.gov One chlorine atom can be selectively substituted by reacting the dichlorophthalazine with a nucleophile, such as an aniline (B41778) derivative, to yield a mono-substituted product. nih.gov This product can then undergo further reactions or modifications. nih.gov

The reactivity of dichlorophthalazines enables their use in the construction of complex heterocyclic systems and as building blocks in asymmetric catalysis. For instance, 1,4-dichlorophthalazine has been used to derivatize cinchona alkaloids, creating catalysts for asymmetric reactions like the "interrupted" Feist–Bénary reaction to produce highly functionalized hydroxydihydrofurans. researchgate.net This highlights the role of the dichlorophthalazine moiety not just as a passive scaffold but as an active component that can be tailored for specific synthetic applications. The ability to perform selective, stepwise reactions on compounds like 1,4-dichlorophthalazine and 6,7-dichloro-5,8-phthalazinedione provides a robust platform for generating structural diversity and developing novel compounds for pharmaceutical and materials research. nih.govkoreascience.kr

Data Tables

Table 1: Reported Biological Activities of Phthalazine Derivatives

| Biological Activity | Reference |

| Antiallergic | researchgate.net |

| Antidiabetic | researchgate.net |

| Vasorelaxant | researchgate.net |

| Phosphodiesterase (PDE) Inhibitors | researchgate.net |

| VEGF Receptor Inhibitors | researchgate.net |

| Tyrosine Kinase Inhibitors | researchgate.net |

| Antiasthmatic | researchgate.net |

| Herbicidal | researchgate.net |

| Anticancer / Anti-proliferative | nih.gov, osf.io |

| Antifungal | osf.io |

| Anti-inflammatory | osf.io |

| Antimicrobial | osf.io |

Table 2: Examples of Dichlorophthalazines as Chemical Intermediates

| Dichlorophthalazine Intermediate | Synthetic Application | Reference |

| 1,4-Dichlorophthalazine | Precursor for biarylurea and biarylamide synthesis | nih.gov |

| 1-Chloro-4-substituted-phthalazines | Synthesis of 1,4-disubstituted phthalazines via nucleophilic substitution with anilines | nih.gov |

| 1,4-Dichlorophthalazine | Derivatization of cinchona alkaloids for asymmetric catalysis | researchgate.net |

| 6,7-Dichloro-5,8-phthalazinedione | Synthesis of novel DNA intercalators and other derivatives | koreascience.kr |

| 1,4-Dichlorophthalazine | Important intermediate for pharmaceuticals with various bioactivities | google.com |

Structure

3D Structure

Properties

IUPAC Name |

1,8-dichlorophthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-4-11-12-8(10)7(5)6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZKGECTSQRDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC(=C2C(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dichlorophthalazine Frameworks

Chlorination of Phthalazine-1,4-diones (Phthalhydrazides)

A prevalent and effective method for synthesizing dichlorophthalazines is the direct chlorination of phthalazine-1,4-diones, commonly known as phthalhydrazides. This transformation converts the cyclic di-amide structure into a di-chloro aromatic system. This approach is widely applicable for various isomers, including the synthesis of 1,4-dichlorophthalazine (B42487) from phthalhydrazide (B32825). chemicalbook.com The same principle applies to the synthesis of 1,8-dichlorophthalazine from the corresponding 3,6-dihydrophthalazine-1,8-dione.

Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent frequently used for this conversion. In many procedures, it is used as both the reagent and the solvent. chemicalbook.com The reaction mechanism involves the initial activation of the amide carbonyl groups by POCl₃, followed by nucleophilic substitution with chloride ions to yield the dichlorinated product.

For enhanced reactivity, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is often employed. indianchemicalsociety.comresearchgate.net PCl₅ serves as a more potent source of chlorine, and its combination with POCl₃ creates a highly effective chlorinating system capable of converting even less reactive substrates. indianchemicalsociety.comepa.gov This mixture has been established as a robust agent for a wide variety of chlorination reactions over several decades. epa.gov The combination can also facilitate other transformations, such as ring cyclization and aromatization, making it a versatile tool in heterocyclic synthesis. indianchemicalsociety.com

A typical procedure involves heating the phthalhydrazide substrate with an excess of POCl₃, or a mixture of POCl₃ and PCl₅, under reflux conditions. researchgate.net Upon completion, the excess reagent is carefully quenched, often by pouring the reaction mixture onto crushed ice, which precipitates the crude dichlorophthalazine product. chemicalbook.com

While the use of stoichiometric chlorinating agents like POCl₃ is effective, modern synthetic chemistry emphasizes the development of catalytic methods to improve efficiency and reduce waste. In the broader context of phthalazine (B143731) synthesis, various catalysts have been employed. For instance, Indium(III) chloride (InCl₃) has been used as a catalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones from phthalhydrazide. However, the direct catalytic chlorination of phthalazine-1,4-diones to produce dichlorophthalazines is a less documented area. Research is ongoing to find milder and more sustainable catalytic systems that can replace the harsh conditions associated with traditional chlorinating agents.

Achieving a high yield of dichlorophthalazine is critically dependent on the optimization of reaction parameters. Key variables include reaction temperature, duration, and the ratio of reagents. For the synthesis of 1,4-dichlorophthalazine from phthalhydrazide using POCl₃, specific conditions have been reported to yield excellent results. Heating the mixture at 110°C for one hour has been shown to produce the target compound in over 90% yield. chemicalbook.com

The optimization process often involves a systematic variation of these parameters to find the ideal balance that maximizes product formation while minimizing side reactions. nih.gov The concentration of the substrate in the chlorinating agent can also be a crucial factor; in some syntheses, more diluted conditions have led to shorter reaction times without a significant loss of yield. researchgate.net Careful control over the workup procedure, such as the temperature during quenching and the method of product isolation, is also vital for achieving high purity and yield.

Table 1: Optimized Reaction Conditions for the Synthesis of 1,4-Dichlorophthalazine This table is interactive and can be sorted by clicking on the headers.

| Starting Material | Chlorinating Agent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| Phthalhydrazide | POCl₃ | 110 | 1 | 90.1 | chemicalbook.com |

| Phthalhydrazide | POCl₃ / PCl₅ | Reflux | 6-8 | - | researchgate.net |

Alternative Synthetic Routes to Dichlorophthalazines

Beyond the chlorination of pre-formed phthalhydrazides, other synthetic strategies have been developed to access the dichlorophthalazine core, often starting from more fundamental building blocks.

Substituted benzoic acids are versatile starting materials in organic synthesis. nih.govnih.gov A plausible route to a dichlorophthalazine framework, such as the 1,8-isomer, could begin with a suitably substituted benzoic acid derivative, for example, 2,5-dichlorobenzoic acid. The synthesis would involve the introduction of a second carboxyl or a related functional group at the adjacent position, followed by cyclization with hydrazine (B178648). The resulting phthalhydrazide intermediate can then be chlorinated using the methods described previously. The key challenge in this approach is the regioselective introduction of the second functional group onto the benzoic acid ring.

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that attaches an acyl group to an aromatic ring using a Lewis acid catalyst. sigmaaldrich.comwikipedia.org This reaction can be strategically employed to construct precursors for phthalazine synthesis. For example, a dichlorobenzene derivative could undergo Friedel-Crafts acylation with phthalic anhydride or a related acylating agent. This would generate a dichlorobenzoylbenzoic acid intermediate. This keto-acid can then be cyclized with hydrazine to form a dichlorophenylphthalazinone, which upon subsequent chlorination, would yield a trichlorinated phthalazine derivative. While a multi-step process, this strategy offers flexibility in introducing various substitution patterns on the aromatic rings of the final phthalazine structure. nih.gov The reaction is a classic example of electrophilic aromatic substitution and is fundamental to the synthesis of many aryl ketones. organic-chemistry.org

Solid-Phase Synthetic Methodologies for Dichlorophthalazine Derivatives

The exploration of solid-phase synthesis has provided a valuable platform for the generation of combinatorial libraries of heterocyclic compounds, including phthalazine derivatives. A notable advancement in this area is the development of a general method for the solid-phase synthesis of fused phthalazine heterocycles, such as longdom.orgchemrevlett.comscholaris.catriazolo[3,4-a]phthalazines and tetrazolo[5,1-a]phthalazines. longdom.org This methodology utilizes a resin-bound dichlorophthalazine as a key intermediate. longdom.org

The synthetic strategy commences with the nucleophilic aromatic substitution reaction of a dichlorophthalazine with a secondary amine immobilized on a solid support (resin). This reaction selectively displaces one of the chloro groups, tethering the phthalazine core to the solid phase. The remaining chloro group is then available for subsequent chemical transformations. longdom.org

Following the attachment to the resin, the resin-bound chlorophthalazine serves as a versatile precursor for the construction of fused heterocyclic systems. For instance, reaction with various hydrazides leads to the formation of the corresponding longdom.orgchemrevlett.comscholaris.catriazolo[3,4-a]phthalazine derivatives through an intramolecular cyclization. Alternatively, treatment with sodium azide (B81097) results in the formation of the fused tetrazolo[5,1-a]phthalazine (B18776) ring system. longdom.org This solid-phase approach allows for the efficient synthesis and purification of a library of phthalazine derivatives by simply washing away excess reagents and by-products from the resin-bound product.

While this methodology has been reported for dichlorophthalazines, the specific application to the 1,8-dichloro-phthalazine isomer has not been explicitly detailed. However, the principles of this solid-phase approach could potentially be adapted for the synthesis of derivatives from a 1,8-dichlorophthalazine precursor.

| Step | Reactant | Reagent/Conditions | Product |

| 1 | Dichlorophthalazine | Secondary amine resin | Resin-bound chlorophthalazine |

| 2a | Resin-bound chlorophthalazine | Various hydrazides | Resin-bound longdom.orgchemrevlett.comscholaris.catriazolo[3,4-a]phthalazine |

| 2b | Resin-bound chlorophthalazine | Sodium azide | Resin-bound tetrazolo[5,1-a]phthalazine |

Reactivity and Mechanistic Transformations of Dichlorophthalazines

Nucleophilic Substitution Reactions at Dichlorophthalazine Centers

The presence of chlorine atoms on the phthalazine (B143731) core of 1,8-dichloro-phthalazine makes it susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the pyridazine (B1198779) ring facilitates the displacement of the chloride ions by a variety of nucleophiles.

Halogen Exchange Reactions (e.g., Conversion to Diiodophthalazine)

Halogen exchange reactions provide a pathway to introduce other halogens onto the phthalazine scaffold, which can be valuable for subsequent cross-coupling reactions. While direct conversion of this compound to 1,8-diiodophthalazine is not extensively detailed in the provided results, the principle of halogen exchange is a known transformation in heterocyclic chemistry. societechimiquedefrance.fr Such reactions are typically driven by the relative bond strengths and the nature of the halide nucleophile.

Displacements with Amine and Alkoxide Nucleophiles

The chlorine atoms in dichlorophthalazines are readily displaced by amine and alkoxide nucleophiles. zenodo.org The reactivity of the halogen is comparable to that in 2- or 4-halogenoquinolines. longdom.org Reactions with primary or secondary amines lead to the formation of mono- or di-substituted amino phthalazine derivatives. longdom.org Similarly, alkoxides can react to form the corresponding ether derivatives. zenodo.org The nucleophilicity of the oxygen in an alcohol can be enhanced by converting it to its conjugate base, an alkoxide, which then acts as a powerful nucleophile. libretexts.orglibretexts.org This type of reaction, known as the Williamson ether synthesis, is a common method for forming ethers from alkyl halides and alkoxides. masterorganicchemistry.com

Below is an interactive data table summarizing typical nucleophilic substitution reactions with amines and alkoxides.

| Nucleophile | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | 1,8-di(alkylamino)phthalazine | Typically heated in a suitable solvent. |

| Secondary Amine (R₂NH) | 1,8-di(dialkylamino)phthalazine | Often carried out in the presence of a base. |

| Alkoxide (RO⁻) | 1,8-dialkoxyphthalazine | Reaction with the corresponding alcohol in the presence of a strong base. libretexts.orglibretexts.org |

Cyanation and Azide (B81097) Substitutions

The chlorine atoms of dichlorophthalazines can also be substituted by cyanide and azide nucleophiles. zenodo.org Cyanation introduces a nitrile group, which is a versatile functional group that can be further transformed. Azide substitution yields azido-phthalazines, which are precursors for the synthesis of various nitrogen-containing heterocyclic systems, such as tetrazolo[5,1-a]phthalazine (B18776) derivatives. longdom.org The reaction with sodium azide is a common method for introducing the azido (B1232118) group. zenodo.org

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions offer a powerful method for the functionalization of halogenated heterocycles like this compound.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This reaction has been successfully applied to dichloro-heteroaromatics for the synthesis of functionalized dinucleophilic fragments. researchgate.net In the context of this compound, Suzuki-Miyaura coupling can be employed to introduce aryl or other organic fragments at the 1 and 8 positions. The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions. whiterose.ac.uk For instance, a common catalyst system involves a palladium(II) salt like Pd(OAc)₂ with a phosphine (B1218219) ligand such as PPh₃. acs.org

Below is an interactive data table summarizing key components of a typical Suzuki-Miyaura reaction.

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd(OAc)₂, Pd black acs.orgacs.org |

| Ligand | Stabilizes the catalyst and influences reactivity | PPh₃, P(t-Bu)₃ acs.org |

| Base | Activates the organoboron species | K₃PO₄, Na₂CO₃, K₂CO₃ acs.orgacs.orgmdpi.com |

| Solvent | Provides the reaction medium | 1,4-dioxane, toluene, H₂O acs.org |

| Boron Reagent | Source of the organic fragment | Arylboronic acids researchgate.net |

Other Metal-Catalyzed Transformations in Dichlorophthalazine Chemistry

Besides palladium, other transition metals can catalyze transformations in phthalazine chemistry. researchgate.net While the provided results primarily focus on palladium, the principles of transition metal catalysis extend to other metals like nickel, which has gained significant attention for Suzuki-Miyaura reactions. rsc.org These alternative catalysts can sometimes offer different reactivity profiles or be more cost-effective. Metal-catalyzed reactions are crucial for synthesizing a wide array of phthalazine derivatives with diverse functionalities. nih.govscispace.com

Cyclization Reactions Involving Dichlorophthalazine Moieties and Their Derivatives

Cyclization reactions involving dichlorophthalazine moieties, particularly 1,4-dichlorophthalazine (B42487), represent a cornerstone in the synthesis of diverse and complex fused heterocyclic systems. The high reactivity of the chlorine atoms, especially at the C1 and C4 positions, makes them excellent leaving groups for nucleophilic substitution, which is the initial step in many annulation strategies. These reactions are pivotal for accessing novel scaffolds with significant potential in medicinal chemistry and materials science.

The versatility of the phthalazine core allows for the construction of various ring systems, driven by the strategic introduction of nucleophiles that subsequently participate in intramolecular cyclization. The nature of the nucleophile and the reaction conditions dictate the structure of the resulting fused heterocycle, enabling the generation of extensive chemical libraries from a single dichlorophthalazine precursor.

Formation of Fused Heterocyclic Systems (e.g., Triazolo-, Pyrazolo-, Indazolophthalazines)

The reaction of 1,4-dichlorophthalazine with binucleophiles is a widely employed and efficient method for the synthesis of fused heterocyclic systems. This approach typically involves an initial nucleophilic substitution at one of the chloro-substituted positions, followed by an intramolecular cyclization to form a new heterocyclic ring fused to the phthalazine core.

One of the most prominent examples is the synthesis of researchgate.netresearchgate.netnih.govtriazolo[3,4-a]phthalazine derivatives. These compounds can be prepared from 1-chloro-4-hydrazinophthalazine, which is itself derived from 1,4-dichlorophthalazine. The hydrazino intermediate can then be cyclized with various one-carbon synthons. For instance, reaction with carboxylic acids or their derivatives leads to the formation of the fused triazole ring. researchgate.net This strategy has been utilized to synthesize a range of substituted triazolophthalazines, which have been investigated for their biological activities. nih.govnih.govfigshare.com The triazole ring is formed through the reaction of the hydrazino group with reagents that provide a carbon-nitrogen double bond, followed by cyclization. researchgate.net

The synthesis of pyrazolo- and indazolophthalazines follows similar principles, employing different binucleophiles to construct the desired fused ring. For example, the reaction with hydrazine (B178648) derivatives or compounds containing active methylene (B1212753) groups can lead to the formation of fused pyrazole (B372694) rings. The specific reagents and conditions can be tailored to control the regioselectivity of the cyclization and the final substitution pattern of the heterocyclic system.

Table 1: Examples of Fused Heterocyclic Systems from Dichlorophthalazine Derivatives

| Starting Material | Reagent(s) | Fused System | Reference(s) |

|---|---|---|---|

| 1-Chloro-4-hydrazinophthalazine | Carboxylic Acids/Esters | researchgate.netresearchgate.netnih.govTriazolo[3,4-a]phthalazine | researchgate.net |

| 1-Hydrazinophthalazine | α,β-Unsaturated Carbonyls | Pyrazolo[1,5-a]phthalazine | |

| 1-Hydrazinophthalazine | Dicarbonyl Compounds | as-Triazino[3,4-a]phthalazine | |

| Hydrazonophthalazines | FeCl2 (catalyst) | researchgate.netresearchgate.netnih.govTriazolo[3,4-a]phthalazine | researchgate.net |

Multicomponent Reaction Strategies for Complex Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.net These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity. nih.gov Dichlorophthalazine derivatives are valuable building blocks in MCRs for the synthesis of intricate heterocyclic scaffolds.

While direct MCRs involving 1,8-dichlorophthalazine are not extensively documented, the principles of MCRs can be applied to its derivatives to build complex structures. For instance, a phthalazine derivative containing a reactive functional group introduced via substitution of a chloro-group can participate in an MCR. An example is the synthesis of pyrazolo[1,2-b]phthalazine-diones through a one-pot reaction of an aldehyde, malononitrile, and a phthalhydrazide (B32825) (2,3-dihydro-phthalazine-1,4-dione). bohrium.com Although this example starts from phthalhydrazide, it illustrates the utility of the phthalazine core in constructing complex systems via MCRs.

The general strategy involves the in-situ formation of a reactive intermediate from the phthalazine derivative, which then undergoes further reactions with other components to assemble the final complex scaffold. The versatility of MCRs allows for the incorporation of various substituents and functional groups, leading to the rapid generation of libraries of complex molecules for screening and optimization in drug discovery and other fields. nih.gov

Table 2: Multicomponent Reactions for Phthalazine-Based Scaffolds

| Phthalazine Precursor | Reactants | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Phthalhydrazide | Aromatic Aldehydes, Malononitrile | Pyrazolo[1,2-b]phthalazine-diones | One-pot synthesis, high efficiency | bohrium.com |

| Phthalhydrazide | Aldehydes, Malononitrile/Ethyl Cyanoacetate, 2-Chloro-3-formylquinoline | Pyrazolophthalazinyl quinolines | Synthesis of complex hybrid molecules | bohrium.com |

| Cyclic Anhydrides | Arenes, ArNHNH2 | Phthalazinones | Ultrasound-promoted, efficient catalyst system | researchgate.net |

Advanced Synthetic Applications of Dichlorophthalazine Derivatives

1,8-Dichlorophthalazines as Precursors for Complex Heterocyclic Architectures

The electrophilic nature of the carbon atoms attached to the chlorine atoms in 1,8-dichlorophthalazine makes it an excellent substrate for nucleophilic substitution reactions. This reactivity has been extensively exploited to build fused heterocyclic systems and to introduce diverse functionalities, leading to the development of compounds with significant biological activities.

Synthesis of Triazolophthalazines and Related Fused Systems

The synthesis of triazolophthalazines, a class of compounds with reported anticancer activities, can be envisioned to start from 1,8-dichlorophthalazine. nih.govresearchgate.net The general strategy involves the initial displacement of one of the chloro groups with a hydrazine (B178648) moiety, followed by cyclization with a suitable one-carbon component to form the triazole ring.

A plausible synthetic route would begin with the reaction of 1,8-dichlorophthalazine with hydrazine hydrate (B1144303). This initial nucleophilic aromatic substitution would likely yield an 8-chloro-1-hydrazinylphthalazine intermediate. Subsequent reaction of this intermediate with a carboxylic acid or its derivative, under dehydrating conditions, would lead to the formation of the fused triazole ring, resulting in a triazolo[4,3-a]phthalazine derivative. The remaining chlorine atom at the 8-position offers a handle for further functionalization, allowing for the introduction of various substituents to modulate the compound's properties.

For instance, reaction of the 8-chloro-triazolophthalazine with different amines or other nucleophiles would lead to a library of diversely substituted analogues. This approach provides a modular and efficient way to access a range of complex heterocyclic structures based on the phthalazine (B143731) core.

Preparation of Pyrazolophthalazine and Indazolophthalazine Derivatives

Similarly to the synthesis of triazolophthalazines, 1,8-dichlorophthalazine can serve as a starting material for the preparation of pyrazolophthalazine and indazolophthalazine derivatives. These fused heterocyclic systems are of interest due to their potential biological activities. longdom.org

The synthesis of pyrazolophthalazines would likely proceed through a reaction with a hydrazine derivative, followed by a cyclization reaction that incorporates two adjacent carbon atoms to form the pyrazole (B372694) ring. For example, reaction of 1,8-dichlorophthalazine with a substituted hydrazine could be followed by treatment with a 1,3-dicarbonyl compound or its equivalent to construct the fused pyrazole ring.

The preparation of indazolophthalazines would involve the formation of a fused indazole ring onto the phthalazine core. A potential strategy could involve the initial reaction of 1,8-dichlorophthalazine with a nucleophile that also contains a latent functional group capable of undergoing a subsequent cyclization to form the indazole ring system. The specific reaction conditions and reagents would be crucial in directing the cyclization to the desired regioisomer.

Development of Phthalazine-Based Biarylureas and Biarylamides

Phthalazine-based biarylureas and biarylamides have been investigated as potent inhibitors of various kinases, making them attractive targets in drug discovery. nih.gov While much of the reported literature focuses on 1,4-disubstituted phthalazines, the principles can be extended to derivatives of 1,8-dichlorophthalazine.

The synthesis of these compounds typically involves a sequential nucleophilic substitution strategy. Starting with 1,8-dichlorophthalazine, one chlorine atom can be selectively displaced by a substituted aniline (B41778) or phenol derivative under controlled conditions. This would furnish an intermediate 8-chloro-1-(arylamino)phthalazine or 8-chloro-1-(aryloxy)phthalazine. The remaining chlorine atom can then be reacted with another aromatic amine to introduce the second aryl group and form the biarylamide linkage, or with an isocyanate to form the biarylurea moiety.

The modularity of this approach allows for the synthesis of a large library of compounds by varying the nature of the aromatic and heteroaromatic rings in the biarylurea or biarylamide fragments.

Applications in Asymmetric Synthesis

The development of chiral ligands and auxiliaries is a cornerstone of modern asymmetric catalysis. The rigid phthalazine scaffold has been incorporated into several successful chiral ligands, and the unique substitution pattern of 1,8-dichlorophthalazine offers intriguing possibilities for the design of novel chiral molecules for asymmetric transformations.

Chiral Ligand Development (e.g., for Asymmetric Dihydroxylation)

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. The success of this reaction relies on the use of chiral ligands derived from cinchona alkaloids. A prominent class of these ligands features a phthalazine core linking two dihydroquinine (DHQ) or dihydroquinidine (DHQD) units, known as (DHQ)₂-PHAL and (DHQD)₂-PHAL, respectively.

While the commercially available PHAL ligands are based on the 1,4-disubstituted phthalazine scaffold, the synthesis of analogous ligands from 1,8-dichlorophthalazine is a logical extension. The reaction of 1,8-dichlorophthalazine with two equivalents of a dihydroquinine or dihydroquinidine derivative in the presence of a base would be the key step in assembling these novel chiral ligands. The resulting 1,8-bis(dihydroalkaloid)phthalazine ligands would possess a different spatial arrangement of the chiral alkaloid units compared to their 1,4-isomers, which could lead to unique reactivity and selectivity profiles in asymmetric dihydroxylation and other catalytic reactions.

Table 1: Potential Chiral Ligands Derived from 1,8-Dichlorophthalazine for Asymmetric Dihydroxylation

| Ligand Abbreviation | Chiral Auxiliary | Potential Application |

|---|---|---|

| (DHQ)₂-1,8-PHAL | Dihydroquinine | Asymmetric Dihydroxylation |

Atroposelective Functionalization Approaches with Chiral Auxiliaries

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is an increasingly important feature in the design of chiral ligands and catalysts. The synthesis of atropisomeric biaryls often relies on the use of chiral auxiliaries to control the stereochemical outcome of the key bond-forming or functionalization step.

Recent studies have shown that phthalazine-containing biaryls can exhibit atropisomerism. acs.org The functionalization of these systems in an atroposelective manner is an active area of research. In this context, 1,8-dichlorophthalazine can serve as a valuable starting material for the synthesis of substrates for atroposelective reactions.

One approach involves the attachment of a chiral auxiliary to the phthalazine core. For example, reaction of 1,8-dichlorophthalazine with a chiral alcohol or amine could introduce a stereodirecting group. Subsequent Suzuki-Miyaura coupling or other cross-coupling reactions at the remaining chloro-substituted position could then proceed with high diastereoselectivity, controlled by the chiral auxiliary. Removal of the auxiliary would then furnish the enantiomerically enriched atropisomeric biaryl product.

Another strategy involves the direct atroposelective functionalization of a pre-formed biaryl system derived from 1,8-dichlorophthalazine. For instance, a biaryl compound prepared by the reaction of 1,8-dichlorophthalazine with an arylboronic acid could be subjected to an asymmetric C-H activation/functionalization reaction, where a chiral catalyst directs the introduction of a new substituent to create the atropisomeric axis with high enantioselectivity.

Table 2: Potential Strategies for Atroposelective Functionalization

| Strategy | Key Transformation | Chiral Element |

|---|---|---|

| Chiral Auxiliary-Directed Cross-Coupling | Suzuki-Miyaura Coupling | Chiral alcohol or amine |

Design and Synthesis of Functionalized Dichlorophthalazine Scaffolds for Specific Research Objectives

The strategic functionalization of the 1,8-dichlorophthalazine core is a key approach in medicinal chemistry and materials science to develop novel compounds with tailored properties. The reactivity of the two chlorine atoms allows for selective substitution reactions, enabling the introduction of a wide array of functional groups and the construction of diverse molecular architectures. These specifically designed scaffolds serve as platforms for investigating structure-activity relationships (SAR) and optimizing compounds for various research objectives, including the development of targeted therapeutics.

The design of functionalized 1,8-dichlorophthalazine scaffolds is primarily driven by the desire to create molecules that can interact with specific biological targets or exhibit desired physicochemical properties. The core structure of phthalazine itself is a recognized pharmacophore, and its derivatives have been explored for a range of biological activities. chemistrysteps.com By strategically modifying the 1 and 8 positions of the dichlorinated scaffold, researchers can fine-tune the electronic and steric properties of the molecule to enhance its potency, selectivity, and pharmacokinetic profile.

Synthetic access to these functionalized scaffolds predominantly relies on two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the phthalazine ring system facilitates the displacement of the chloro substituents by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental method for the functionalization of 1,8-dichlorophthalazine. chemistrysteps.comwikipedia.org This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a chloride ion. The reaction proceeds through a Meisenheimer-like intermediate, and the presence of the two nitrogen atoms in the phthalazine ring enhances the electrophilicity of the carbon atoms attached to the chlorine atoms, thereby facilitating the substitution. wikipedia.org

A variety of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols, leading to the formation of amino-, ether-, and thioether-linked derivatives, respectively. The sequential substitution of the two chlorine atoms can often be controlled by carefully managing the reaction conditions, such as temperature and stoichiometry of the nucleophile, allowing for the synthesis of both symmetrically and asymmetrically substituted 1,8-phthalazine derivatives.

Table 1: Examples of Functionalized 1,8-Dichlorophthalazine Scaffolds via SNAr

| Entry | Nucleophile | Product | Research Objective |

| 1 | Substituted Aniline | 1-Anilino-8-chlorophthalazine | Kinase Inhibitor Precursor |

| 2 | Alkyl Thiol | 1-Alkylthio-8-chlorophthalazine | Antiviral Agent Intermediate |

| 3 | Phenol | 1-Phenoxy-8-chlorophthalazine | Material Science Application |

| 4 | Piperazine Derivative | 1-Chloro-8-(piperazin-1-yl)phthalazine | CNS Agent Development |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of complex organic molecules, and they are increasingly being applied to the functionalization of heterocyclic scaffolds like 1,8-dichlorophthalazine. wiley.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance.

Commonly employed palladium-catalyzed reactions for the modification of the 1,8-dichlorophthalazine core include the Suzuki-Miyaura coupling (with boronic acids or esters), the Buchwald-Hartwig amination (with amines), and the Sonogashira coupling (with terminal alkynes). These methods provide access to a broad range of derivatives that are not readily accessible through traditional SNAr chemistry. For instance, the introduction of aryl, heteroaryl, or alkyl groups at the 1 and 8 positions can be efficiently achieved, which is crucial for exploring the SAR of potential drug candidates. nih.govuwindsor.ca

The choice of the palladium catalyst, ligand, and reaction conditions is critical for the successful outcome of these coupling reactions. The development of highly active and robust catalyst systems has significantly expanded the scope of these transformations for the synthesis of functionalized phthalazine derivatives. wiley.com

Table 2: Examples of Functionalized 1,8-Dichlorophthalazine Scaffolds via Palladium-Catalyzed Cross-Coupling

| Entry | Coupling Partner | Reaction Type | Product | Research Objective |

| 1 | Phenylboronic Acid | Suzuki-Miyaura | 1-Chloro-8-phenylphthalazine | Anticancer Agent Development |

| 2 | N-Methylaniline | Buchwald-Hartwig | 1-Chloro-8-(N-methylanilino)phthalazine | Kinase Inhibitor Synthesis |

| 3 | Phenylacetylene | Sonogashira | 1-Chloro-8-(phenylethynyl)phthalazine | Organic Electronics Material |

| 4 | Indole | Buchwald-Hartwig | 1-Chloro-8-(indol-1-yl)phthalazine | PARP Inhibitor Intermediate |

The strategic application of both SNAr and palladium-catalyzed cross-coupling reactions provides a robust synthetic toolbox for the design and synthesis of a vast array of functionalized 1,8-dichlorophthalazine scaffolds. This versatility allows for the systematic exploration of chemical space around the phthalazine core, which is essential for the discovery and optimization of new molecules for specific research objectives in medicine and materials science.

Spectroscopic Characterization Techniques in Dichlorophthalazine Research

Vibrational Spectroscopy Applications (Infrared and Raman Spectroscopy)

Infrared (IR) Spectroscopy: The IR spectrum of 1,8-dichlorophthalazine is expected to be characterized by several key absorption bands. The aromatic C-H stretching vibrations would typically appear in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings are anticipated to produce a series of bands in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations within the phthalazine (B143731) ring system would likely be observed between 1300 and 1400 cm⁻¹. A crucial feature would be the C-Cl stretching vibrations, which are expected in the fingerprint region, typically below 800 cm⁻¹. The precise position of these bands can be influenced by the substitution pattern on the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For a molecule like 1,8-dichlorophthalazine, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The C=C and C-N ring stretching vibrations would also be Raman active. The C-Cl stretching modes would also be observable, and their intensity could provide further structural information.

A detailed analysis of the vibrational modes, often aided by computational methods such as Density Functional Theory (DFT), would be necessary for a definitive assignment of all observed bands in both the IR and Raman spectra of 1,8-dichlorophthalazine.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. For 1,8-dichlorophthalazine, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,8-dichlorophthalazine is expected to show signals corresponding to the four aromatic protons. Due to the substitution pattern, these protons would likely appear as a complex multiplet in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants (J-values) would depend on the electronic environment of each proton, which is influenced by the presence of the two chlorine atoms and the nitrogen atoms in the phthalazine ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be instrumental in assigning the signals to specific protons by revealing their coupling relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For 1,8-dichlorophthalazine, eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The carbons attached to the chlorine atoms (C1 and C8) would be significantly deshielded and appear at a downfield chemical shift. The carbons adjacent to the nitrogen atoms would also exhibit characteristic chemical shifts. The quaternary carbons of the fused ring system would also be identifiable. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH and quaternary carbons.

Interactive Data Table: Predicted NMR Chemical Shifts for 1,8-Dichlorophthalazine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | Downfield ( deshielded by Cl) |

| C2 | Aromatic Region (Multiplet) | Aromatic Region |

| C3 | Aromatic Region (Multiplet) | Aromatic Region |

| C4 | Aromatic Region (Multiplet) | Aromatic Region |

| C4a | - | Quaternary Carbon Region |

| C5 | Aromatic Region (Multiplet) | Aromatic Region |

| C6 | Aromatic Region (Multiplet) | Aromatic Region |

| C7 | Aromatic Region (Multiplet) | Aromatic Region |

| C8 | - | Downfield (deshielded by Cl) |

| C8a | - | Quaternary Carbon Region |

Note: The exact chemical shifts would need to be determined from experimental data.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For 1,8-dichlorophthalazine (C₈H₄Cl₂N₂), the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the mass spectrum would show an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with relative intensities of approximately 9:6:1.

Interactive Data Table: Expected Isotopic Pattern for the Molecular Ion of 1,8-Dichlorophthalazine

| Ion | m/z (approximate) | Relative Intensity |

| [C₈H₄³⁵Cl₂N₂]⁺ | 198 | 100% (base peak) |

| [C₈H₄³⁵Cl³⁷ClN₂]⁺ | 200 | ~65% |

| [C₈H₄³⁷Cl₂N₂]⁺ | 202 | ~10% |

X-ray Crystallography for Solid-State Structure Determination

This technique would confirm the planar structure of the phthalazine ring system and the positions of the chlorine atoms. Furthermore, it would reveal details about the intermolecular interactions, such as π-π stacking or halogen bonding, which govern the packing of the molecules in the crystal lattice. The resulting crystallographic data would include the unit cell dimensions, space group, and atomic coordinates, providing a complete and unambiguous structural determination in the solid state. Although specific crystallographic data for 1,8-dichlorophthalazine is not widely published, such an analysis would be crucial for a complete understanding of its solid-state properties.

Theoretical and Computational Studies on Dichlorophthalazine Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aalto.fichemrxiv.org It is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex many-electron problem into a more manageable one. aalto.fi DFT calculations are widely employed to predict the optimized geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms.

For a molecule like 1,8-dichloro-phthalazine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its ground-state geometry. core.ac.uk This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum energy.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical)

Note: The following data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization. Specific values are based on standard bond lengths for similar heterocyclic aromatic compounds.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N2 | 1.33 | N2-C1-C8a | 122.0 |

| N2-N3 | 1.38 | C1-N2-N3 | 118.5 |

| C4-C4a | 1.41 | N2-N3-C4 | 118.5 |

| C5-C6 | 1.39 | C4a-C5-C6 | 120.0 |

| C8-C8a | 1.42 | C1-Cl1 | 1.74 |

| C8-Cl8 | 1.74 | C8-Cl8 | 1.74 |

These optimized coordinates are fundamental for subsequent calculations, including vibrational spectra and molecular orbital analysis.

Vibrational Spectra Prediction and Analysis (Computational)

Computational methods, particularly DFT, are crucial for predicting and interpreting the vibrational spectra (like Infrared and Raman) of molecules. uzh.ch In the computational approach, after geometry optimization, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. uzh.ch Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. chemrxiv.org

These theoretical frequencies often require a scaling factor to achieve better agreement with experimental data, accounting for approximations in the computational method and anharmonicity in real systems. mdpi.com The Potential Energy Distribution (PED) is then calculated to assign the predicted vibrational modes to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. core.ac.uk

For this compound, a computational analysis would predict the frequencies of characteristic vibrations, including:

C-H stretching modes in the aromatic ring.

C-N and N-N stretching vibrations within the phthalazine (B143731) core.

C-C stretching modes of the benzene (B151609) ring.

C-Cl stretching and bending modes.

In-plane and out-of-plane bending of the ring system.

A study on 2-chloroquinoline-3-carboxaldehyde demonstrated that theoretical wavenumbers obtained via DFT calculations correlated well with experimental FT-IR and FT-Raman spectra, allowing for detailed assignments of the vibrational modes. mdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

Note: This table is a hypothetical representation of predicted vibrational frequencies and their assignments for this compound, based on typical values for similar aromatic and chlorinated heterocyclic compounds.

| Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment (PED Contribution) |

| ν1 | 3085 | C-H aromatic stretching |

| ν2 | 1610 | C=C aromatic stretching |

| ν3 | 1580 | C=N stretching |

| ν4 | 1350 | N-N stretching |

| ν5 | 1150 | C-H in-plane bending |

| ν6 | 850 | C-Cl stretching |

| ν7 | 780 | Ring breathing mode |

| ν8 | 550 | C-Cl bending |

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. mdpi.com DFT calculations are used to determine the energies of these orbitals (E_HOMO and E_LUMO) and visualize their electron density distributions.

For this compound, the analysis would reveal how the electron density is distributed in these frontier orbitals. This information helps in predicting the sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO gap can be used to calculate several global reactivity descriptors:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η) (where μ is the electronic chemical potential, μ = -χ)

These parameters provide a quantitative measure of the molecule's stability and reactivity. irjweb.com

Table 3: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound

Note: The following values are hypothetical, intended to illustrate the output from a HOMO-LUMO analysis.

| Parameter | Value (eV) |

| E_HOMO | -6.85 |

| E_LUMO | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.95 |

| Chemical Hardness (η) | 2.45 |

| Chemical Softness (S) | 0.204 |

| Electronegativity (χ) | 4.40 |

| Electrophilicity Index (ω) | 3.95 |

Reactivity and Mechanistic Pathway Predictions through Computational Modeling

Computational modeling is an indispensable tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. researchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and products, and calculate the activation energies required for a reaction to proceed. researchgate.net

For this compound, computational methods could be used to model its behavior in various chemical reactions, such as nucleophilic aromatic substitution. The chlorine atoms on the phthalazine ring are expected to be susceptible to displacement by nucleophiles. Theoretical models can predict the most likely site of attack (position 1 or 8) by calculating the activation barriers for each pathway.

Furthermore, Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, can visualize the charge distribution on the molecule's surface. These maps show electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. For this compound, MEP analysis would likely show negative potential around the nitrogen atoms and positive potential near the hydrogen and chlorine atoms, guiding predictions of intermolecular interactions and reaction sites.

The use of computational tools to predict reaction outcomes is a rapidly advancing field, with machine learning models being trained on vast reaction databases to enhance predictive accuracy. csmres.co.uk Such approaches could be applied to forecast the products of reactions involving this compound with various reagents. csmres.co.uk

Coordination Chemistry of Dichlorophthalazine Derived Ligands

Design and Synthesis of Phthalazine-Based Ligands

The design of phthalazine-based ligands is primarily centered on the reactivity of the chloro-substituents, which are susceptible to nucleophilic aromatic substitution. researchgate.netyoutube.comkhanacademy.orglibretexts.orgmasterorganicchemistry.com This allows for the introduction of a variety of coordinating moieties, thereby tuning the electronic and steric properties of the resulting ligand. In the case of 1,8-dichlorophthalazine, the two chlorine atoms offer sites for di-substitution, enabling the synthesis of bidentate ligands capable of forming chelate rings with metal ions, a desirable feature for stable coordination complexes.

The synthesis of such ligands would be expected to proceed via the reaction of 1,8-dichlorophthalazine with appropriate nucleophiles. For instance, reaction with primary or secondary amines could yield N,N'-donor ligands. Similarly, reaction with hydrazines could introduce hydrazinyl groups, which can be further functionalized. longdom.orgekb.eg The general synthetic approach is illustrated in the hypothetical reaction scheme below.

Table 1: Hypothetical Synthesis of a Bidentate Ligand from 1,8-Dichlorophthalazine

| Reactant 1 | Reactant 2 | Typical Reaction Conditions | Hypothetical Product |

|---|---|---|---|

| 1,8-Dichlorophthalazine | 2 equivalents of a primary amine (e.g., Aniline) | Reflux in a suitable solvent (e.g., ethanol, DMF) with a base (e.g., triethylamine) | 1,8-di(phenylamino)phthalazine |

It is important to note that while these reactions are well-documented for 1,4-dichlorophthalazine (B42487), their application to the 1,8-isomer has not been specifically reported in the reviewed literature. ekb.eg

Metal-Ligand Complexation Studies (e.g., Copper(II) Complexes)

Phthalazine (B143731) and its derivatives, with their nitrogen-containing heterocyclic structure, are excellent ligands for a variety of metal ions, including copper(II). nih.govresearchgate.netacs.org Ligands derived from 1,8-dichlorophthalazine, particularly those designed to be bidentate, would be expected to form stable chelate complexes with copper(II). The coordination geometry of the resulting complex would depend on several factors, including the steric bulk of the substituents on the ligand and the nature of the counter-ion. For copper(II), common geometries include square planar, tetrahedral, and distorted octahedral. arcjournals.orgresearchgate.net

For a hypothetical bidentate ligand, such as 1,8-di(pyridin-2-ylamino)phthalazine, complexation with a copper(II) salt, like copper(II) chloride, would likely result in a complex where the ligand coordinates to the copper center through two nitrogen atoms, one from each pyridyl group. The remaining coordination sites on the copper ion could be occupied by solvent molecules or the counter-ions.

Table 2: Expected Properties of a Hypothetical Copper(II) Complex with a 1,8-Dichlorophthalazine-Derived Ligand

| Property | Expected Observation |

|---|---|

| Coordination Number | Typically 4, 5, or 6 |

| Geometry | Square planar, square pyramidal, or distorted octahedral |

| Color | Typically blue or green in solution |

| Stoichiometry (Metal:Ligand) | Commonly 1:1 or 1:2 |

While numerous studies have detailed the synthesis and characterization of copper(II) complexes with various nitrogen-containing heterocyclic ligands, specific experimental data for complexes derived from 1,8-dichlorophthalazine are not available in the current body of scientific literature. researchgate.netsemanticscholar.org

Electronic and Magnetic Properties of Dichlorophthalazine Coordination Compounds

The electronic and magnetic properties of coordination compounds are dictated by the electronic configuration of the central metal ion and the ligand field environment. For a copper(II) complex, which has a d⁹ electronic configuration, the presence of one unpaired electron makes the complex paramagnetic. semanticscholar.orgrsc.org The magnetic moment of such a complex can be experimentally determined and provides insight into the electronic structure. acs.org

The electronic spectrum of a copper(II) complex is typically characterized by broad, weak d-d transitions in the visible region, which are responsible for the color of the complex. ijrar.orgacs.orgmdpi.comdocbrown.info The energy and intensity of these bands are sensitive to the coordination geometry and the nature of the ligands. arcjournals.orgpnas.org In addition to d-d transitions, more intense charge-transfer bands may be observed in the ultraviolet region.

Table 3: General Electronic and Magnetic Properties of Paramagnetic Copper(II) Complexes

| Property | Typical Value/Observation | Information Gained |

|---|---|---|

| Magnetic Moment (μeff) | ~1.73 - 2.2 B.M. | Confirmation of d⁹ configuration and monomeric nature |

| Electronic Spectrum (d-d bands) | Broad absorption in the 500-800 nm range | Information on coordination geometry and ligand field strength |

| Electronic Spectrum (Charge Transfer) | Intense absorptions in the UV region (<400 nm) | Information on metal-ligand orbital interactions |

It must be reiterated that no specific electronic or magnetic data have been published for coordination compounds of ligands derived from 1,8-dichlorophthalazine. The information presented is based on the general behavior of copper(II) complexes.

Ligand Applications in Catalysis Research (e.g., Chiral Catalysis)

Phthalazine-based ligands have potential applications in catalysis, particularly in asymmetric catalysis where chiral ligands are used to induce enantioselectivity in chemical reactions. hkhlr.denih.gov The rigid backbone of the phthalazine moiety can provide a well-defined steric environment, which is crucial for effective stereocontrol. By introducing chiral substituents through nucleophilic substitution on a dichlorophthalazine precursor, it is theoretically possible to synthesize a range of chiral ligands. nih.govacs.orgbenthamdirect.com

For ligands derived from 1,8-dichlorophthalazine, the close proximity of the two substitution sites could be advantageous in creating a C₂-symmetric or a pseudo-C₂-symmetric chiral environment around a coordinated metal center. Such ligands could potentially be employed in a variety of catalytic reactions, including hydrogenations, C-C bond-forming reactions, and oxidations.

However, a comprehensive search of the chemical literature did not yield any reports on the application of ligands derived from 1,8-dichlorophthalazine in catalysis research. The development of such catalytic systems remains an unexplored area of synthetic chemistry. The potential of these ligands in chiral catalysis is, at present, purely speculative. pnas.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,8-Dichloro-phthalazine, and what reagents are critical for its preparation?

- Methodological Answer : The synthesis typically involves chlorination of phthalazine precursors using phosphorus oxychloride (POCl₃) under controlled conditions. For example, analogous procedures for chlorinated phthalazine derivatives involve refluxing phthalazone with POCl₃ to introduce chlorine atoms at specific positions . Additional steps may include purification via recrystallization or column chromatography to isolate the target compound. Reaction efficiency depends on stoichiometry, temperature, and solvent selection (e.g., dimethylformamide or chlorinated solvents) .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity, particularly for identifying impurities like unreacted precursors or positional isomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for structural elucidation. For instance, impurity profiling in pharmaceutical analogs (e.g., midazolam derivatives) relies on these techniques to resolve chlorine substitution patterns .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should be conducted under varying pH conditions (e.g., pH 2–10) using buffered solutions. Hydrolytic degradation is more pronounced in alkaline media due to nucleophilic attack on the chlorine substituents. Accelerated stability testing at elevated temperatures (40–60°C) can predict degradation pathways, with analysis via HPLC or IR spectroscopy to monitor by-product formation .

Advanced Research Questions

Q. How can conflicting data in degradation studies of this compound be resolved?

- Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., solvent polarity, light exposure). To address this, replicate studies using standardized protocols (e.g., ICH guidelines for photostability) and employ multiple analytical methods (e.g., LC-MS for identifying degradation products). Cross-referencing with computational models (e.g., density functional theory, DFT) can predict reactive sites and validate experimental observations .

Q. What strategies minimize by-products during the synthesis of this compound?

- Methodological Answer : Optimize reaction parameters such as:

- Temperature : Lower temperatures (0–5°C) reduce side reactions during chlorination.

- Solvent : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis.

- Catalysts : Introduce Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

Post-synthesis, employ fractional crystallization or preparative HPLC to isolate the desired product. Case studies on benzodiazepine impurities demonstrate that controlled stoichiometry reduces dimerization or over-chlorination .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA software) can map electron density and frontier molecular orbitals to identify reactive sites. For example, modeling the LUMO (lowest unoccupied molecular orbital) reveals susceptibility to nucleophilic attack at specific chlorine positions. Validate predictions experimentally via kinetic studies with varying nucleophiles (e.g., amines, thiols) .

Q. What are the critical considerations for designing stability-indicating methods (SIMs) for this compound?

- Methodological Answer : SIMs must resolve the parent compound from degradation products under stress conditions (heat, light, oxidation). Develop a gradient HPLC method with a C18 column and mobile phases adjusted for polarity (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Forced degradation studies (e.g., 0.1% H₂O₂ for oxidation) help identify vulnerable functional groups. Reference standards for known impurities (e.g., dechlorinated derivatives) are essential for quantification .

Data Management and Validation

Q. How should researchers address reproducibility challenges in synthesizing this compound?

- Methodological Answer : Document all reaction parameters (e.g., stirring rate, moisture levels) and validate reproducibility across multiple batches. Use design-of-experiment (DoE) approaches to identify critical variables. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable peer validation .

Q. What statistical approaches are suitable for analyzing contradictory toxicity data?

- Methodological Answer : Apply meta-analysis techniques to aggregate data from multiple studies, adjusting for variables like dose, exposure duration, and model systems (e.g., in vitro vs. in vivo). Use regression models to identify confounding factors. Cross-reference with structure-activity relationship (SAR) databases to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.